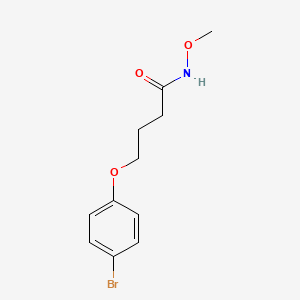

4-(4-bromophenoxy)-N-methoxybutanamide

Overview

Description

4-(4-Bromophenoxy)-N-methoxybutanamide (4-BPMA) is a novel small molecule belonging to the 4-aryloxy-N-methoxybutanamides family. It is a synthetic derivative of the naturally occurring phenoxyacetic acid, and has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-BPMA has been studied extensively in the laboratory setting and has been found to be a promising candidate for the development of new therapeutic agents.

Scientific Research Applications

Synthesis for Environmental and Biological Studies

- A study focused on synthesizing a range of differently branched nonylphenol isomers, including derivatives of bromophenols, for biological and environmental studies. This synthesis aimed to address the isomer-specific behavior of nonylphenols, which are considered priority hazardous substances due to their endocrine-disrupting capabilities (Boehme et al., 2010).

Antibacterial and Anticancer Activities

Research on the marine red alga Rhodomela confervoides led to the isolation of bromophenols with moderate antibacterial activity. These findings suggest potential applications of bromophenols in developing new antibacterial agents (Xu et al., 2003).

Another study identified novel bromophenol derivatives from Rhodomela confervoides that exhibited moderate anticancer activity, highlighting the potential of bromophenols in cancer treatment research (Zhao et al., 2004).

Carbonic Anhydrase Inhibitory Properties

- Novel bromophenols and their derivatives were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase II. Some synthesized bromophenols showed effective inhibitory activity, indicating their potential use in treating diseases like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Antioxidant and Radical Scavenging Activities

- Investigations into bromophenols from Rhodomela confervoides revealed potent scavenging activity against DPPH radicals, suggesting their application as natural antioxidants in food and pharmaceutical industries (Li et al., 2012).

Electrochemical Degradation Studies

- A study on the electrochemical degradation of 4-bromophenol examined the degradation intermediates, kinetics, and toxicity evolution, aiming to improve water treatment processes. This research highlights the importance of understanding the environmental impact and degradation pathways of bromophenol derivatives (Xu et al., 2018).

properties

IUPAC Name |

4-(4-bromophenoxy)-N-methoxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c1-15-13-11(14)3-2-8-16-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHZHDQOVZILLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)CCCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-bromophenoxy)-N-methoxybutanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

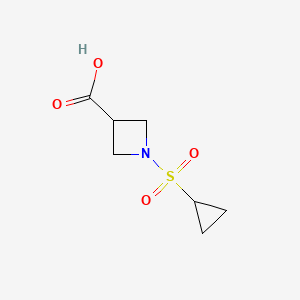

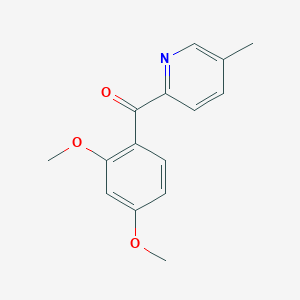

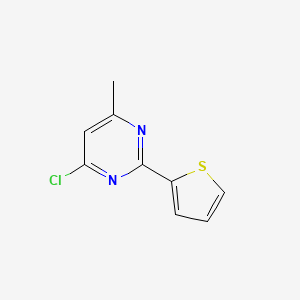

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine](/img/structure/B1453499.png)

![3-{2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-yl}propanoic acid](/img/structure/B1453510.png)

![1-[(Diethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1453515.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1453521.png)